Nafamostat Mesylate

Description

Properties

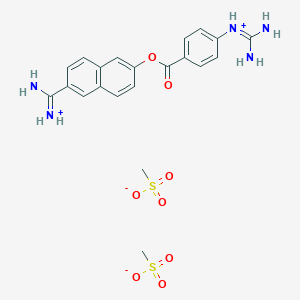

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2.2CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;2*1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXKIZXIRHMPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046128 | |

| Record name | Nafamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82956-11-4 | |

| Record name | Nafamostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester dimethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFAMOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D2T74921W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nafamostat Mesylate: A Technical Guide to its Mechanism of Action on Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with significant therapeutic applications, including anticoagulation, anti-inflammatory effects, and potential antiviral activity.[1][2][3] Its efficacy stems from its ability to potently and reversibly inhibit a wide array of serine proteases, enzymes crucial to various physiological and pathological processes.[3] This technical guide provides an in-depth exploration of the core mechanism of action of Nafamostat mesylate, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and offers visual representations of the key signaling pathways involved.

Core Mechanism of Action

Nafamostat mesylate functions as a potent, reversible, and competitive inhibitor of a multitude of serine proteases.[1][4][5] The fundamental mechanism involves the formation of a stable, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the target protease.[3] This interaction effectively blocks the enzyme's catalytic activity.

The molecule acts as a "slow tight-binding substrate."[3] Initially, it binds to the active site of the serine protease. The ester bond within the Nafamostat mesylate molecule is then attacked by the active site serine, leading to the formation of a covalent acyl-enzyme complex and the release of 6-amidino-2-naphthol. This acylated enzyme is catalytically inactive. While this complex is stable, it can be slowly hydrolyzed, regenerating the active enzyme and releasing the 4-guanidinobenzoyl moiety. The slow rate of this deacylation is key to the potent inhibitory effect of Nafamostat.

Key Serine Proteases Inhibited by Nafamostat Mesylate

Nafamostat mesylate exhibits inhibitory activity against a range of serine proteases involved in critical biological cascades:

-

Coagulation Cascade: It potently inhibits key enzymes in the coagulation pathway, including thrombin , Factor Xa (FXa) , and Factor XIIa (FXIIa) , contributing to its anticoagulant properties.[1][2][6]

-

Fibrinolytic System: Nafamostat mesylate inhibits plasmin , a key enzyme responsible for the degradation of fibrin clots.[7][8]

-

Kallikrein-Kinin System: It is a potent inhibitor of plasma kallikrein , an enzyme involved in inflammation and the production of bradykinin.[7][9]

-

Digestive and Inflammatory Enzymes: Nafamostat mesylate strongly inhibits trypsin , a digestive enzyme also implicated in pancreatitis.[7][10]

-

Viral Entry: It has been shown to be a powerful inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2) , a host cell protease essential for the entry of certain viruses, including coronaviruses.[11][12]

Quantitative Data on Inhibitory Activity

The inhibitory potency of Nafamostat mesylate against various serine proteases has been quantified through the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes available data from the scientific literature.

| Serine Protease | Inhibition Constant (Ki) | IC50 | References |

| Trypsin | 15 nM | - | [10] |

| Thrombin | 0.84 µM | 21.1 µM | [1] |

| Factor Xa | - | - | [1][2] |

| Factor XIIa | 105 nM | - | [1] |

| Plasmin | - | - | [6][7] |

| Kallikrein | - | - | [7][9] |

| Tryptase | 95.3 pM | - | [13] |

| TMPRSS2 | - | 2.2 nM | [11] |

| TF-F.VIIa complex | 200 nM | 100 nM | [4] |

Signaling Pathways and Inhibitory Mechanisms

The broad-spectrum activity of Nafamostat mesylate allows it to intervene in multiple critical signaling pathways.

Inhibition of the Coagulation Cascade

Nafamostat mesylate disrupts the coagulation cascade at multiple points, leading to its anticoagulant effect. It inhibits the final common pathway by targeting thrombin and Factor Xa, and also impacts the intrinsic pathway through the inhibition of Factor XIIa and kallikrein.

Inhibition of Viral Entry via TMPRSS2

Nafamostat mesylate has demonstrated potent antiviral activity against certain viruses by inhibiting the host serine protease TMPRSS2. This enzyme is crucial for the priming of the viral spike protein, a necessary step for viral fusion with the host cell membrane. By inhibiting TMPRSS2, Nafamostat mesylate effectively blocks viral entry.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inhibitory activity of compounds like Nafamostat mesylate. Below are generalized protocols for common assays used to determine Ki and IC50 values for serine protease inhibitors.

General Protocol for IC50 Determination using a Chromogenic Substrate

This protocol outlines the steps to determine the concentration of Nafamostat mesylate required to inhibit 50% of the activity of a target serine protease.

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer for the specific protease (e.g., Tris-HCl with NaCl and CaCl2, pH 7.4-8.5).

-

Enzyme Stock Solution: Dissolve the purified serine protease in the assay buffer to a known concentration.

-

Substrate Stock Solution: Dissolve a specific chromogenic substrate for the target enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide) in a suitable solvent (e.g., DMSO or water).

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of Nafamostat mesylate in an appropriate solvent (e.g., water or DMSO).

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the Nafamostat mesylate stock solution in the assay buffer to create a range of concentrations to be tested.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add an equal volume of the different concentrations of the Nafamostat mesylate dilutions or buffer (for the control) to the wells.

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (typically 405 nm for pNA) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition (relative to the control without inhibitor) against the logarithm of the Nafamostat mesylate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

-

General Protocol for Ki Determination

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be determined from IC50 values using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.[15]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)

Where:

-

Ki: Inhibition constant

-

IC50: Half-maximal inhibitory concentration

-

[S]: Substrate concentration used in the IC50 determination

-

Km: Michaelis-Menten constant for the substrate

Alternatively, Ki can be determined graphically through Lineweaver-Burk or Dixon plots by measuring reaction velocities at various substrate and inhibitor concentrations.

Experimental Workflow for Serine Protease Inhibition Assay

Conclusion

Nafamostat mesylate is a versatile and potent serine protease inhibitor with a well-defined mechanism of action. Its ability to target multiple key enzymes in cascades such as coagulation, fibrinolysis, and inflammation underscores its therapeutic utility. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the properties and applications of this important molecule. Further research to elucidate the precise inhibitory kinetics against a broader range of serine proteases will continue to refine our understanding and potentially expand the therapeutic applications of Nafamostat mesylate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. coachrom.com [coachrom.com]

- 3. Nafamostat - Wikipedia [en.wikipedia.org]

- 4. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Nafamostat = 98 HPLC 82956-11-4 [sigmaaldrich.com]

- 10. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]

- 11. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 14. courses.edx.org [courses.edx.org]

- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

The Therapeutic Potential of Nafamostat Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat mesylate is a synthetic, broad-spectrum serine protease inhibitor with a well-established clinical profile in Japan and South Korea for treating conditions such as acute pancreatitis and disseminated intravascular coagulation (DIC).[1][2][3] It is also used as an anticoagulant during extracorporeal circulation procedures like hemodialysis.[4][5][6] Emerging research has unveiled its potent antiviral, anti-inflammatory, and anticancer properties, positioning it as a compelling candidate for drug repurposing in a variety of therapeutic areas. This document provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic potential of Nafamostat Mesylate.

Core Mechanism of Action

Nafamostat mesylate functions as a fast-acting, slow tight-binding substrate that inhibits a wide array of serine proteases.[4][5] These enzymes are critical to numerous physiological and pathological processes. By forming a reversible covalent bond with the active site of these proteases, Nafamostat effectively blocks their catalytic activity.[7] Its inhibitory action disrupts key biological cascades, underpinning its diverse therapeutic effects.[5][8]

Key molecular targets of Nafamostat Mesylate include:

-

Coagulation Factors: Thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa).[5][6][8]

-

Fibrinolytic System: Plasmin.[6]

-

Kallikrein-Kinin System: Plasma and tissue kallikrein.[8][9]

-

Complement System: Factors involved in the complement cascade.[8][9]

-

Digestive Enzymes: Trypsin, a key enzyme in pancreatitis.[5][10]

-

Viral Entry-Associated Proteases: Transmembrane Protease, Serine 2 (TMPRSS2).[2][9]

Therapeutic Applications

Antiviral Activity (COVID-19 and other viruses)

The emergence of SARS-CoV-2 highlighted the critical role of the host cell serine protease TMPRSS2 in viral entry. TMPRSS2 cleaves the viral spike (S) protein, a necessary step for the fusion of the viral envelope with the host cell membrane.[2][9] Nafamostat has been identified as one of the most potent inhibitors of TMPRSS2.[11][12] By blocking this enzyme, Nafamostat effectively prevents viral entry into host cells.[2][13] This mechanism has been validated in various in vitro studies and has prompted numerous clinical trials to evaluate its efficacy in COVID-19 patients.[9][11][14] Beyond SARS-CoV-2, this mechanism suggests potential utility against other viruses that rely on TMPRSS2 for cell entry, such as MERS-CoV and influenza virus.[1][15]

Anticoagulant and Anti-thrombotic Effects

Nafamostat has a long history of use as a short-acting anticoagulant, particularly for patients with bleeding tendencies undergoing hemodialysis or extracorporeal membrane oxygenation (ECMO).[6][16] Unlike heparin, its action is not dependent on antithrombin III.[6] It directly inhibits key proteases in the coagulation cascade, including thrombin and factors Xa and XIIa, thereby preventing the formation of fibrin clots.[5][7][17] Its very short half-life of approximately 8 minutes allows for precise control and regional anticoagulation within an extracorporeal circuit, minimizing systemic bleeding risks.[6][8] This property is also advantageous in conditions like DIC, which is often associated with sepsis and severe COVID-19.[2][9]

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of Nafamostat are particularly relevant in the treatment of acute pancreatitis, where excessive activation of digestive proteases like trypsin triggers a severe inflammatory cascade.[5][10] Nafamostat inhibits these proteases and has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and CXCL1.[8][9][18] Furthermore, it can suppress the activation of the canonical Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[3][19][20] Recent studies also suggest it can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[10]

Anticancer Activity

A growing body of evidence supports the potential of Nafamostat as an anticancer agent.[3][19] Its antitumor effects are multifaceted and include:

-

Inhibition of Proliferation and Invasion: By targeting proteases like urokinase-type plasminogen activator (uPA), which are involved in tumor invasion and metastasis.[21]

-

Induction of Apoptosis: Nafamostat can induce programmed cell death in cancer cells, partly by up-regulating the expression of tumor necrosis factor receptor-1 (TNFR1).[3][20]

-

Suppression of NF-κB Signaling: As in inflammation, the inhibition of the NF-κB pathway in cancer cells curtails the expression of genes that promote cell survival, proliferation, and angiogenesis.[3][19]

-

Chemosensitization: Nafamostat has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as gemcitabine, in various cancer models, including pancreatic and breast cancer.[3][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to Nafamostat Mesylate's pharmacokinetic properties and biological activity.

Table 1: Pharmacokinetic and Physicochemical Properties

| Parameter | Value | Reference(s) |

|---|---|---|

| Half-life | ~8 minutes | [6][8] |

| Metabolism | Hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase. | [8] |

| Metabolites | p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN) (inactive). | [8] |

| Elimination | Metabolites are renally excreted. |[8] |

Table 2: Antiviral Potency Against SARS-CoV-2 (in vitro)

| Assay/Cell Line | Potency Metric | Value | Reference(s) |

|---|---|---|---|

| SARS-CoV-2 S-mediated entry | EC₅₀ | Low nanomolar range | [23] |

| Human Lung Epithelium (Calu-3) | EC₅₀ | 1–10 nM | [14][24] |

| Human Lung Cells | IC₅₀ | 0.0022 µM | [14][25] |

| Comparison to Camostat | Potency | ~10-15 fold more potent |[12][13][23] |

Table 3: Dosing in Clinical Investigations

| Indication | Dosage | Route of Administration | Reference(s) |

|---|---|---|---|

| COVID-19 Pneumonia | 0.1 - 0.2 mg/kg/h | Continuous IV Infusion | [11][26] |

| Pancreatic Cancer (Combination) | Administered on days 1, 8, and 15 of a 28-day cycle | IV Infusion | [1] |

| Anticoagulation (Hemodialysis) | 20 - 40 mg/h | Continuous IV Infusion | [17] |

| Acute Pancreatitis (Rat Model) | 0.5 - 50 mg/kg/min | IV Infusion | [1] |

| Endocrine-Resistant Breast Cancer (Mouse Model) | 30 mg/kg | Intraperitoneal Injection |[22] |

Key Experimental Protocols

Protocol: In Vitro SARS-CoV-2 Infection Assay

-

Objective: To determine the efficacy of Nafamostat Mesylate in inhibiting SARS-CoV-2 infection of human lung cells.

-

Cell Line: Calu-3 cells (human lung epithelial) are commonly used as they endogenously express high levels of TMPRSS2.

-

Methodology:

-

Cell Culture: Calu-3 cells are seeded in multi-well plates and grown to confluence.

-

Drug Treatment: Cells are pre-treated with serial dilutions of Nafamostat Mesylate for a specified period (e.g., 1-2 hours) before infection.

-

Viral Infection: The culture medium is replaced with a medium containing a known titer of SARS-CoV-2 (e.g., at a specific multiplicity of infection, MOI) and the corresponding drug concentration.

-

Incubation: The infection is allowed to proceed for a set duration (e.g., 24-48 hours).

-

Quantification of Viral Load: The cell culture supernatant is collected to quantify the amount of viral RNA using quantitative real-time PCR (qRT-PCR). Alternatively, viral titers can be determined by plaque assay or TCID50 assay on a susceptible cell line like VeroE6.

-

Data Analysis: The concentration of Nafamostat Mesylate that results in a 50% reduction in viral replication (EC₅₀ or IC₅₀) is calculated using non-linear regression analysis.

-

-

Reference: This is a generalized protocol based on methodologies described in studies evaluating antiviral potency.[14][23]

Protocol: Orthotopic Breast Cancer Mouse Model

-

Objective: To evaluate the in vivo antitumor efficacy of Nafamostat Mesylate against endocrine-resistant breast cancer.

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD-SCID) mice are used due to their compromised immune system, which allows for the growth of human tumor xenografts.

-

Cell Line: Endocrine-resistant human breast cancer cells (e.g., MCF7-TamR for tamoxifen-resistant or MCF7-FulR for fulvestrant-resistant).

-

Methodology:

-

Tumor Cell Implantation: A suspension of the cancer cells is subcutaneously or orthotopically (in the mammary fat pad) injected into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of Nafamostat Mesylate (e.g., 30 mg/kg) on a set schedule (e.g., three times a week). The control group receives a vehicle (e.g., saline).[22]

-

Endpoint: The experiment continues for a defined period (e.g., 32 days).[22] At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes and weights between the treatment and control groups to determine therapeutic efficacy.

-

-

Reference: Based on the protocol described by Lee et al. (2021).[22]

Visualizations: Pathways and Workflows

References

- 1. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nafamostat - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 6. Nafamostat mesylate has advantages as an anticoagulant for patients undergoing maintenance hemodialysis with conjunctival bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Nafamostat Mesilate used for? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. scientificarchives.com [scientificarchives.com]

- 10. Nafamostat mesilate prevented caerulein-induced pancreatic injury by targeting HDAC6-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of an existing Japanese pancreatitis drug, Nafamostat, which is expected to prevent the transmission of new coronavirus infection (COVID-19)ï½THE INSTITUTE OF MEDICAL SCIENCE, THE UNIVERSITY OF TOKYO [ims.u-tokyo.ac.jp]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Efficacy of Nafamostat Mesylate for COVID-19 Pneumonia [ctv.veeva.com]

- 16. The role of nafamostat mesilate as a regional anticoagulant during extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications [frontiersin.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Nafamostat mesylate overcomes endocrine resistance of breast cancer through epigenetic regulation of CDK4 and CDK6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Clinical efficacy of Nafamostat Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. scienceopen.com [scienceopen.com]

Nafamostat Mesylate as a TMPRSS2 Inhibitor for Viral Entry Studies: A Technical Guide

Introduction

Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its potent antiviral activity, primarily through the inhibition of Transmembrane Serine Protease 2 (TMPRSS2). TMPRSS2 is a crucial host cell factor that facilitates the entry of numerous viruses, including SARS-CoV-2, MERS-CoV, and influenza virus, by priming the viral spike (S) or hemagglutinin (HA) proteins. This process is essential for the fusion of the viral and host cell membranes, allowing the viral genome to enter the cell cytoplasm. By blocking TMPRSS2, nafamostat effectively prevents this critical step in the viral life cycle, making it a valuable tool for virological research and a potential therapeutic agent. This guide provides an in-depth overview of nafamostat's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in viral entry studies.

Mechanism of Action: TMPRSS2 Inhibition

The entry of viruses like SARS-CoV-2 into host cells is a multi-step process. The viral spike (S) protein first binds to a host cell receptor, such as angiotensin-converting enzyme 2 (ACE2). Following receptor binding, the S protein must be proteolytically cleaved at two sites (S1/S2 and S2') to activate its fusogenic potential. In airway epithelial cells, TMPRSS2, a protease on the cell surface, performs this cleavage, enabling rapid, pH-independent viral entry directly at the plasma membrane.

Nafamostat mesylate acts as a potent inhibitor of the catalytic activity of TMPRSS2. By binding to the active site of the protease, it prevents the cleavage of the viral S protein. This inhibition effectively halts the viral fusion process at the cell surface, blocking viral entry. In the absence of TMPRSS2 activity, some viruses can still enter cells through an alternative, less efficient endosomal pathway that relies on other proteases like cathepsin L. However, the TMPRSS2-mediated pathway is predominant in relevant cell types like human lung epithelial cells.

The Role of Nafamostat Mesylate in Coagulation Cascade Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat Mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum anticoagulant and anti-inflammatory properties. Its ability to modulate the intricate network of enzymes in the coagulation cascade makes it a valuable tool in both clinical applications and fundamental research. This technical guide provides a comprehensive overview of Nafamostat Mesylate's mechanism of action, its inhibitory effects on key coagulation factors, detailed experimental protocols for its evaluation, and visual representations of its interactions within the coagulation pathway.

Mechanism of Action

Nafamostat Mesylate functions as a potent, reversible, and competitive inhibitor of a wide range of serine proteases.[1][2] These enzymes are critical for the amplification and propagation of the coagulation cascade. By targeting multiple proteases, Nafamostat Mesylate effectively dampens the generation of thrombin and subsequent fibrin clot formation.[3][4][5][6][7] Its primary targets within the coagulation and related systems include thrombin (Factor IIa), Factor Xa (FXa), Factor XIIa (FXIIa), the Tissue Factor-Factor VIIa (TF-FVIIa) complex, plasma kallikrein, and plasmin.[5][6][7][8][9]

Quantitative Data on Inhibitory Activity

The efficacy of Nafamostat Mesylate as a serine protease inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for its activity against key enzymes in the coagulation cascade.

| Target Enzyme/Complex | Parameter | Value | Reference(s) |

| Thrombin (Factor IIa) | Ki | 0.84 µM | [2] |

| Tissue Factor-Factor VIIa (TF-FVIIa) Complex | Ki | 0.20 µM | [3][10] |

| IC50 | 0.15 µM | [3][10] | |

| Extrinsic Pathway (TF-FVIIa mediated FXa generation) | IC50 | 0.1 µM | [3][8] |

| Trypsin | Ki | 15 nM | [9][11] |

| Tryptase | Ki | 95.3 pM | [9] |

| Factor Xa | - | Inhibitory activity confirmed | [2][3][4][5] |

| Factor XIIa | - | Inhibitory activity confirmed | [5][8][12][13] |

| Plasma Kallikrein | - | Inhibitory activity confirmed | [4][14][15] |

| Plasmin | - | Inhibitory activity confirmed | [4][5][16] |

Note: Specific Ki or IC50 values for Factor Xa, Factor XIIa, plasma kallikrein, and plasmin are not consistently available in the reviewed literature, though their inhibition by Nafamostat Mesylate is well-documented.

Signaling Pathway and Points of Inhibition

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Nafamostat Mesylate exerts its anticoagulant effect by inhibiting key proteases at multiple points in this cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. What is Nafamostat Mesilate used for? [synapse.patsnap.com]

- 3. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. haemoscan.com [haemoscan.com]

- 7. Discovery of a new lead molecule to develop a novel class of human factor XIIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]

- 10. Thrombin Generation Assay Kit - Creative BioMart [creativebiomart.net]

- 11. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bmjopen.bmj.com [bmjopen.bmj.com]

- 13. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Nafamostat Mesylate: A Deep Dive into its Impact on Cancer Cell Signaling Pathways

For Immediate Release

This technical whitepaper provides an in-depth analysis of the molecular mechanisms through which Nafamostat Mesylate (NM), a synthetic serine protease inhibitor, exerts its anti-cancer effects. Primarily targeting researchers, scientists, and professionals in drug development, this document collates and synthesizes current research on NM's influence on critical cancer cell signaling pathways. The paper presents quantitative data in structured tables, details key experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

Nafamostat Mesylate, initially approved for pancreatitis and disseminated intravascular coagulation, has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic effects are largely attributed to its ability to modulate key signaling pathways that are often dysregulated in various malignancies, including pancreatic, colorectal, breast, and gallbladder cancers.[1][2] This guide explores the core mechanisms of NM's action, focusing on its role as an inhibitor of pivotal signaling cascades, thereby inducing apoptosis, inhibiting cell proliferation and metastasis, and enhancing the efficacy of conventional cancer therapies.

Quantitative Impact of Nafamostat Mesylate on Cancer Cells

The anti-neoplastic properties of Nafamostat Mesylate have been quantified across a range of cancer cell lines and in vivo models. The following tables summarize the key findings regarding its efficacy in inhibiting cell viability, inducing apoptosis, and reducing tumor growth.

Table 1: In Vitro Efficacy of Nafamostat Mesylate (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment | Reference |

| MCF7-TamR | Endocrine-Resistant Breast Cancer | ~60 µM | 72 hours | [1] |

| MCF7-FulR | Endocrine-Resistant Breast Cancer | ~70 µM | 72 hours | [1] |

| Parental MCF7 | Estrogen Receptor-Positive Breast Cancer | >120 µM | 72 hours | [1] |

| H184 | Normal Breast Epithelial Cells | >120 µM | 72 hours | [1] |

Table 2: In Vivo Tumor Growth Inhibition by Nafamostat Mesylate

| Cancer Type | Animal Model | Treatment Regimen | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| Pancreatic Cancer (Panc-1 xenograft) | Nude Mice | Intraperitoneal injection (unspecified dose) for 6 weeks | 43% | 61% | [3] |

| Endocrine-Resistant Breast Cancer (MCF7-TamR/FulR xenograft) | NOD-SCID Mice | 30 mg/kg intraperitoneally, 3 times a week for ~3.5 weeks | Significantly decreased | Not specified | [1] |

Table 3: Pro-Apoptotic Effects of Nafamostat Mesylate

| Cancer Cell Line | Cancer Type | Treatment | Apoptotic Effect | Reference |

| NOZ | Gallbladder Cancer | 5 Gy Radiation + 80 µg/mL NM | Early Apoptosis: 21.3 ± 5.2% | [4] |

| NOZ | Gallbladder Cancer | 5 Gy Radiation + 80 µg/mL NM | Late Apoptosis: 8.3 ± 0.9% | [4] |

| NOZ | Gallbladder Cancer | 5 Gy Radiation + 80 µg/mL NM | Total Apoptosis: 29.5 ± 6.1% | [4] |

| OCUG-1 | Gallbladder Cancer | 5 Gy Radiation + 40 µg/mL NM | Early Apoptosis: 31.9 ± 2.3% | [4] |

| OCUG-1 | Gallbladder Cancer | 5 Gy Radiation + 40 µg/mL NM | Late Apoptosis: 12.8 ± 2.2% | [4] |

| OCUG-1 | Gallbladder Cancer | 5 Gy Radiation + 40 µg/mL NM | Total Apoptosis: 44.7 ± 4.4% | [4] |

Core Signaling Pathways Modulated by Nafamostat Mesylate

Nafamostat Mesylate's anti-cancer activity is underpinned by its ability to interfere with several key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of NM's action is the potent inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival, proliferation, and inflammation.[2][4] NM has been shown to suppress NF-κB activation by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα.[3][5][6] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of its downstream target genes.[7]

Modulation of the TNFR1 Signaling Pathway

Nafamostat Mesylate also influences the Tumor Necrosis Factor Receptor-1 (TNFR1) signaling pathway. While the precise mechanism is still under investigation, it is suggested that NM can potentiate the pro-apoptotic signals downstream of TNFR1. This may involve a crosstalk with the NF-κB pathway, where the inhibition of NF-κB's anti-apoptotic effects could shift the cellular response towards apoptosis upon TNFR1 activation.

Wnt/β-catenin Pathway

Recent studies have indicated that Nafamostat Mesylate can also impact the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation. NM has been shown to sensitize ovarian cancer cells to carboplatin by upregulating ZNF24, which in turn inhibits the transcription of WNT2B, leading to the inactivation of the Wnt/β-catenin axis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of Nafamostat Mesylate's effects, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate overnight to allow for cell attachment.

-

Drug Treatment: Treat the cells with varying concentrations of Nafamostat Mesylate and incubate for the desired duration (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins in a sample, providing insights into the expression levels of key signaling molecules.

Protocol:

-

Cell Lysis: After treatment with Nafamostat Mesylate, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, cleaved caspases, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion (Transwell Assay)

The Transwell assay is used to assess the migratory and invasive potential of cancer cells in vitro.

Protocol:

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, the insert is used uncoated.[12][13]

-

Cell Seeding: Seed 1 x 105 cells in serum-free medium into the upper chamber of the Transwell insert.[13][14]

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14]

-

Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration or invasion.[13][14]

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[13][14]

-

Quantification: Count the stained cells in several random fields under a microscope. For quantitative analysis, the dye can be eluted with a solvent (e.g., 90% acetic acid) and the absorbance measured.[13]

Conclusion

Nafamostat Mesylate presents a compelling profile as a multi-faceted anti-cancer agent. Its ability to concurrently inhibit several pro-survival and pro-metastatic signaling pathways, most notably the NF-κB cascade, underscores its therapeutic potential. The quantitative data and detailed methodologies presented in this whitepaper provide a solid foundation for further research and development of NM as a standalone or adjuvant therapy in the oncology setting. Future investigations should continue to elucidate the intricate molecular interactions of NM and expand the scope of its clinical applications in various cancer types.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor effect by inhibition of NF-kappaB activation using nafamostat mesilate for pancreatic cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nafamostat mesilate suppresses NF-kappaB activation and NO overproduction in LPS-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 7. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. pubcompare.ai [pubcompare.ai]

A Technical Whitepaper on the Preliminary Studies of Nafamostat Mesylate in Neurodegenerative Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nafamostat mesylate, a synthetic, broad-spectrum serine protease inhibitor, has long been utilized for its anticoagulant and anti-inflammatory properties in clinical settings such as pancreatitis and disseminated intravascular coagulation.[1][2][3] Emerging preclinical evidence now suggests a significant neuroprotective potential for this compound, positioning it as a candidate for further investigation in the context of neurodegenerative diseases. This technical guide synthesizes the findings from preliminary studies, detailing the mechanistic actions of nafamostat mesylate in relevant neurological models. It covers its role in mitigating neuroinflammation, protecting the blood-brain barrier, reducing excitotoxicity, and promoting neuronal survival. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to support future research and development efforts.

Core Mechanism of Action in Neuroprotection

Nafamostat mesylate exerts its neuroprotective effects through a multi-faceted approach, primarily revolving around its potent inhibition of serine proteases.[2] These enzymes are deeply involved in the pathological cascades of neurodegeneration, including neuroinflammation and coagulopathies that compromise neural tissue.

Key mechanisms include:

-

Inhibition of Thrombin and other Serine Proteases: Thrombin, a key serine protease in the coagulation cascade, is also a potent pro-inflammatory and neurotoxic agent in the central nervous system (CNS).[2][4] Studies have shown that nafamostat mesylate directly inhibits thrombin activity, thereby reducing downstream pathological events like microglial activation and blood-brain barrier disruption.[4][5][6]

-

Attenuation of Neuroinflammation: Neuroinflammation is a critical component of neurodegenerative disease progression. Nafamostat mesylate has been shown to suppress the activation of microglia, the resident immune cells of the CNS.[1] It effectively reduces the expression and release of pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, iNOS, and COX-2.[1][5] This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway and inflammasome activation.[5]

-

Blood-Brain Barrier (BBB) Protection: A compromised BBB is a hallmark of many neurological disorders, allowing the infiltration of harmful substances and peripheral immune cells. Nafamostat mesylate helps preserve BBB integrity by preventing the disruption of tight junction proteins and cytoskeletal rearrangement in endothelial cells, an effect largely attributed to its inhibition of thrombin.[6][7]

-

Modulation of Excitotoxicity: The compound has demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.[8][9] This suggests a role in mitigating excitotoxicity, a common pathway of neuronal damage in neurodegenerative conditions. Evidence points towards antagonism of the NR2B subunit of the NMDA receptor as a potential mechanism.[8][9]

-

Promotion of Neuronal Survival: Nafamostat mesylate supports neuronal survival by modulating intracellular signaling pathways such as the brain-derived neurotrophic factor (BDNF)/TrkB/ERK1/2/CREB pathway.[7][10] Furthermore, it has been shown to increase the expression of neurotrophic factors like NT-3, BDNF, and NGF following injury.[1]

Data Presentation: Summary of Preclinical Studies

The following tables summarize the quantitative data and key findings from relevant in vitro and in vivo studies.

Table 1: In Vitro Studies on Nafamostat Mesylate

| Model System | Treatment & Concentration | Key Quantitative Outcomes & Observations | Reference |

| Primary Rat Cortical Neurons | Nafamostat Mesylate (2.5 - 10 µM) vs. NMDA-induced cell death | Potent, concentration-dependent neuroprotection. A 5 µM concentration provided complete protection against NMDA-induced cell death, equivalent to the effect of 10 µM MK-801. | [8] |

| Rat Primary Microglia (exposed to thrombin + OGD) | Nafamostat Mesylate | Inhibited the expression of pro-inflammatory mediators (TNF-α, IL-1β, iNOS, COX-2). Promoted the expression of anti-inflammatory mediators (CD206, TGF-β, IL-10, IL-4). | [5] |

| In Vitro BBB Model (Rat brain microvascular endothelial cells & astrocytes) | Nafamostat Mesylate vs. Thrombin + OGD | Preserved BBB integrity by alleviating changes in tight junction protein expression (ZO-1, occludin) and localization. Attenuated cytoskeleton rearrangement. The mechanism was linked to inhibition of the PKCα/RhoA/MLC2 pathway. | [6] |

OGD: Oxygen-Glucose Deprivation

Table 2: In Vivo Studies on Nafamostat Mesylate

| Animal Model | Administration Route & Dosage | Key Quantitative Outcomes & Observations | Reference |

| Rat; Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal | Reduced infarct size and improved behavioral functions. Time-dependently decreased pro-inflammatory mediators (TNF-α, IL-1β) and promoted anti-inflammatory factors (TGF-β, IL-10). Inhibited infiltration of macrophages, neutrophils, and T-lymphocytes. | [5] |

| Rat; Contusion Spinal Cord Injury (SCI) | Intraperitoneal | Significantly improved locomotion recovery (BBB scores, inclined plane test). Increased spared tissue in gray and white matter. Decreased expression of TNF-α and IL-6. Reduced apoptosis (TUNEL staining, caspase-3). Decreased thrombin expression and suppressed microglia/macrophage accumulation. Increased expression of neurotrophins (NT-3, BDNF, NGF). | [1] |

| Rat; tMCAO Model | Intravenous | Attenuated transient MCAO-induced brain infarcts, brain edema, and motor dysfunction. Reduced BBB disruption, which was correlated with the preservation of tight junction protein expression and localization. | [6] |

| Rat; Retinal Ischemia/Reperfusion Injury | Intravitreal Injection | Ameliorated retinal degeneration induced by ischemia/reperfusion. | [8] |

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key mechanisms and experimental designs discussed.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of nafamostat mesylate.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

This protocol is a synthesis from studies investigating nafamostat mesylate in ischemic stroke models, which serve as a proxy for neurodegenerative vascular components.[5][6]

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Surgical Procedure:

-

Anesthesia is induced, commonly with isoflurane or a similar inhalant anesthetic.

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 90-120 minutes.

-

After the occlusion period, the suture is withdrawn to allow for reperfusion.

-

The incision is closed, and the animal is allowed to recover. Sham-operated animals undergo the same surgical procedure without the suture insertion.

-

-

Drug Administration: Nafamostat mesylate or a vehicle (e.g., saline) is administered, often via intraperitoneal or intravenous injection, at predetermined time points before, during, or after the ischemic event.

-

Outcome Measures:

-

Neurological Deficit Scoring: Motor and neurological functions are assessed at various time points post-surgery using a standardized scoring system (e.g., a 0-5 point scale).

-

Infarct Volume Measurement: At the study endpoint (e.g., 24-72 hours), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).

-

BBB Permeability: Evans Blue dye is injected intravenously prior to sacrifice. The amount of dye extravasation into the brain parenchyma is quantified spectrophotometrically as a measure of BBB leakage.[4]

-

In Vitro Model: NMDA-Induced Excitotoxicity in Primary Neurons

This protocol is based on studies evaluating the direct neuroprotective effects of nafamostat mesylate.[8][9]

-

Cell Culture:

-

Primary cortical neurons are harvested from embryonic day 18 (E18) rat fetuses.

-

The cerebral cortices are dissected, dissociated, and plated onto poly-D-lysine-coated culture plates or coverslips.

-

Neurons are maintained in a neurobasal medium supplemented with B27 and L-glutamine. Experiments are typically performed on mature cultures (e.g., at 7-10 days in vitro).

-

-

Experimental Procedure:

-

The culture medium is replaced with a defined experimental buffer.

-

Cells are pre-incubated with various concentrations of nafamostat mesylate (e.g., 1-20 µM) or a vehicle control for a specified duration (e.g., 30 minutes).

-

Excitotoxicity is induced by adding a toxic concentration of NMDA (e.g., 100-300 µM) along with a co-agonist like glycine.

-

After a 15-30 minute exposure, the NMDA-containing medium is washed out and replaced with the original culture medium (containing the respective nafamostat or vehicle treatment).

-

-

Outcome Measures:

-

Cell Viability Assays: 24 hours post-insult, cell viability is quantified using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays.

-

Immunocytochemistry: Cells may be fixed and stained for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and cell death pathways.

-

Molecular and Cellular Analysis Techniques

-

Western Blotting: Used to quantify the expression levels of specific proteins. Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as TNF-α, IL-1β, iNOS, COX-2, caspase-3, Bcl-2, ZO-1, and occludin.[1]

-

Immunohistochemistry/Immunofluorescence: Utilized to visualize the localization and expression of proteins within tissue sections or cultured cells. For example, staining for CD68 or Iba1 is used to identify and quantify activated microglia/macrophages in the spinal cord or brain tissue.[1]

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, providing a quantitative measure of apoptotic cell death in tissue sections.[1]

Discussion and Future Directions

The preliminary evidence strongly supports the neuroprotective properties of nafamostat mesylate in models of acute neural injury and excitotoxicity. Its ability to concurrently target neuroinflammation, BBB disruption, and neuronal death pathways makes it an attractive candidate for diseases where these processes are paramount.

However, the current body of research is heavily focused on models of ischemic stroke and spinal cord injury.[1][6][7] While these conditions share pathological features with chronic neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, dedicated studies in specific models of these disorders are critically needed.

Future research should focus on:

-

Chronic Neurodegenerative Models: Evaluating the efficacy of nafamostat mesylate in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), Parkinson's disease (e.g., α-synuclein overexpression or MPTP models), and Huntington's disease (e.g., R6/2 mice).[11][12][13]

-

Pharmacokinetics and BBB Penetration: While nafamostat mesylate shows efficacy in CNS models, its ability to cross the blood-brain barrier is not fully characterized. Further studies are required to determine its CNS bioavailability and whether formulations or delivery systems could enhance its therapeutic potential.

-

Dose-Response and Therapeutic Window: Establishing optimal dosing regimens and the therapeutic window for administration in chronic disease models will be crucial for clinical translation.[4]

-

Long-Term Efficacy and Safety: Assessing the effects of long-term administration on disease progression, cognitive and motor functions, and potential side effects in relevant animal models.

References

- 1. Nafamostat mesilate attenuates inflammation and apoptosis and promotes locomotor recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 3. Nafamostat - Wikipedia [en.wikipedia.org]

- 4. Delayed administration of nafamostat mesylate inhibits thrombin-mediated blood–spinal cord barrier breakdown during acute spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nafamostat mesilate improves function recovery after stroke by inhibiting neuroinflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nafamostat mesilate protects against acute cerebral ischemia via blood-brain barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nafamostat and sepimostat identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nafamostat mesylate attenuates the pathophysiologic sequelae of neurovascular ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo models of Huntington's disease show alterations in the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its potent antiviral activity against SARS-CoV-2. This technical guide delves into the expanding antiviral spectrum of nafamostat beyond coronaviruses, with a particular focus on its efficacy against influenza viruses and flaviviruses. For influenza virus, the mechanism of action mirrors its anti-coronavirus activity, primarily through the inhibition of host cell transmembrane protease serine 2 (TMPRSS2), which is crucial for the proteolytic cleavage of the viral hemagglutinin (HA) protein and subsequent viral entry. In contrast, a novel mechanism has been elucidated for its activity against flaviviruses, such as Zika virus (ZIKV). Here, nafamostat directly interacts with the viral envelope protein, specifically targeting domain III, to block the initial stages of infection. This guide provides a comprehensive overview of the current in vitro and in vivo evidence, detailed experimental methodologies, and a summary of the quantitative data supporting the broad-spectrum antiviral potential of nafamostat mesylate.

Introduction

Nafamostat mesylate is a broad-spectrum serine protease inhibitor clinically approved in Japan and South Korea for the treatment of acute pancreatitis and disseminated intravascular coagulation.[1] Its established role in inhibiting host proteases has made it a compelling candidate for antiviral drug repurposing. The entry of many enveloped viruses into host cells is a critical first step in their lifecycle and often depends on the proteolytic processing of viral surface glycoproteins by host proteases. Nafamostat's ability to inhibit these proteases, particularly TMPRSS2, underpins its potent antiviral effects against a range of viruses.[1] This document explores the scientific evidence for the antiviral activity of nafamostat mesylate against viral families other than Coronaviridae, providing a technical resource for the research and drug development community.

Antiviral Spectrum of Nafamostat Mesylate

The antiviral activity of nafamostat mesylate has been demonstrated against members of the Orthomyxoviridae and Flaviviridae families. While direct evidence against other viral families such as Paramyxoviridae (e.g., Nipah virus) and Arenaviridae (e.g., Lassa virus) is currently limited, the known entry mechanisms of these viruses may suggest a potential for inhibition by serine protease inhibitors.

Orthomyxoviridae: Influenza Viruses

In vitro and in vivo studies have shown that nafamostat mesylate effectively inhibits the replication of both pandemic and seasonal influenza viruses. The primary mechanism of action is the inhibition of host serine proteases, such as TMPRSS2, which are essential for the cleavage of the influenza virus hemagglutinin (HA) precursor protein (HA0) into its active subunits, HA1 and HA2. This cleavage is a prerequisite for the fusion of the viral envelope with the host cell membrane.[2]

Flaviviridae: Zika Virus

Recent research has unveiled a novel antiviral mechanism of nafamostat against Zika virus (ZIKV), a member of the Flaviviridae family. Unlike its action against influenza and coronaviruses, nafamostat's anti-ZIKV activity is independent of host protease inhibition. Instead, it directly interacts with the ZIKV envelope protein, specifically targeting domain III. This interaction blocks the early stages of viral infection.[3] This finding suggests a broader, and potentially direct-acting, antiviral capability of nafamostat.

Other Viral Families: A Theoretical Perspective

-

Paramyxoviridae (e.g., Nipah Virus): The entry of Nipah virus is a complex process that can involve host proteases. While specific studies on nafamostat's efficacy are lacking, the dependence of some paramyxoviruses on host proteases for fusion protein activation suggests a theoretical basis for exploring TMPRSS2 inhibitors as potential therapeutics.[4]

-

Arenaviridae (e.g., Lassa Virus): Lassa virus entry is mediated by its glycoprotein complex (GPC), which requires proteolytic cleavage by the host protease Subtilisin Kexin Isozyme-1/Site-1 Protease (S1P/SKI-1).[5] Although S1P is a different class of protease from TMPRSS2, the principle of targeting host proteases essential for viral entry remains a viable antiviral strategy. Further research is needed to determine if nafamostat has any inhibitory activity against S1P or other proteases involved in Lassa virus entry.

Quantitative Data on Antiviral Activity

The following tables summarize the reported in vitro efficacy of nafamostat mesylate against various viruses.

Table 1: Antiviral Activity of Nafamostat Mesylate against Influenza Virus

| Virus Strain | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| A/Sendai-H/108/2009 (H1N1)pdm09 | HTE | Viral Titer Reduction | PFU/mL | Not explicitly stated as IC50, but significant reduction at 10 µg/mL | >10 µg/mL | Not calculated | [2] |

| A/New York/55/2004 (H3N2) | HNE | Viral Titer Reduction | PFU/mL | Not explicitly stated as IC50, but significant reduction at 10 µg/mL | >10 µg/mL | Not calculated | [2] |

HTE: Primary Human Tracheal Epithelial cells; HNE: Primary Human Nasal Epithelial cells; PFU: Plaque-Forming Units.

Table 2: Antiviral Activity of Nafamostat Mesylate against Flaviviruses

| Virus | Cell Line | Assay Type | Endpoint | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | Plaque number | ~5 µM | >100 µM | >20 | [3] |

| Zika Virus (ZIKV) | A549 | qRT-PCR | Viral RNA copies | ~10 µM | >100 µM | >10 | [3] |

| Zika Virus (ZIKV) | Huh-7 | Immunofluorescence | Infected cells (%) | ~2.5 µM | >100 µM | >40 | [3] |

Experimental Protocols

Influenza Virus Titer Reduction Assay

This protocol is based on the methodology described by Yamaya et al., 2021.[2]

-

Cell Culture: Primary human tracheal (HTE) or nasal (HNE) epithelial cells are cultured in a suitable medium until confluent.

-

Drug Treatment: Cells are pre-treated with various concentrations of nafamostat mesylate (e.g., 10 µg/mL) for a specified period (e.g., 24 hours).

-

Incubation: After a 1-hour adsorption period, the virus-containing medium is removed, and fresh medium with the corresponding concentration of nafamostat mesylate is added. Cells are incubated for various time points (e.g., 24, 72, 120 hours).

-

Sample Collection: At each time point, the supernatant is collected.

-

Plaque Assay: The viral titers in the supernatants are determined by a plaque assay on Madin-Darby canine kidney (MDCK) cells. The number of plaque-forming units (PFU) per mL is calculated.

-

Data Analysis: The reduction in viral titer in nafamostat-treated cells is compared to that in untreated control cells.

Zika Virus Plaque Reduction Neutralization Test (PRNT)

This protocol is adapted from the general methodology for flavivirus PRNT and the study by Li et al., 2022.[3]

-

Cell Culture: Vero cells are seeded in 12-well plates and grown to confluency.

-

Virus-Drug Incubation: A fixed amount of Zika virus (e.g., 100 PFU) is incubated with serial dilutions of nafamostat mesylate for 1 hour at 37°C.

-

Cell Infection: The virus-drug mixtures are added to the Vero cell monolayers and incubated for 1 hour at 37°C for virus adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose and the corresponding concentration of nafamostat mesylate.

-

Incubation: The plates are incubated for 4-5 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Plaque Visualization: The overlay is removed, and the cells are fixed and stained with a solution of crystal violet in formaldehyde/ethanol.

-

Data Analysis: The number of plaques in each well is counted. The EC50 value is calculated as the concentration of nafamostat mesylate that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells (e.g., Vero, A549, Huh-7) are seeded in 96-well plates.

-

Drug Treatment: After 24 hours, the cells are treated with serial dilutions of nafamostat mesylate.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control. The CC50 value is determined as the drug concentration that reduces cell viability by 50%.

Signaling Pathways and Mechanisms of Action

Inhibition of Influenza Virus Entry

The antiviral action of nafamostat against influenza virus is mediated by the inhibition of host cell serine proteases, primarily TMPRSS2. This protease is responsible for cleaving the viral hemagglutinin (HA) protein, a critical step for viral entry.

References

- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 2. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nafamostat mesylate as a broad-spectrum candidate for the treatment of flavivirus infections by targeting envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Lassa Virus Glycoprotein Cleavage and Multicycle Replication by Site 1 Protease-Adapted α1-Antitrypsin Variants - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the In Vitro Pharmacodynamics of Nafamostat Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum enzymatic inhibition and its potential therapeutic applications, ranging from anticoagulation to antiviral and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of nafamostat mesylate, focusing on its mechanism of action, inhibitory profile against key physiological and pathological proteases, and its antiviral activity, particularly against SARS-CoV-2. The information is presented to support further research and drug development efforts.

Core Mechanism of Action

Nafamostat mesylate functions as a potent, reversible, and competitive inhibitor of a wide range of serine proteases.[3][4] Its primary mechanism involves the formation of a transient, covalent acyl-enzyme intermediate with the serine residue in the active site of the target protease, which effectively blocks its catalytic activity.[5] This broad inhibitory action underpins its diverse pharmacological effects observed in vitro.

Inhibition of Human Proteases

Nafamostat mesylate has been demonstrated to inhibit a variety of human serine proteases involved in critical physiological and pathophysiological processes.

Coagulation and Fibrinolytic Systems

A primary application of nafamostat is as an anticoagulant, which stems from its potent inhibition of key enzymes in the coagulation cascade.[6][7] It effectively inhibits thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa), thereby blocking both the intrinsic and extrinsic pathways of blood coagulation.[2][8] Furthermore, it has been shown to suppress fibrinolysis by inhibiting plasmin.[9]

Inflammatory Pathways

The anti-inflammatory properties of nafamostat mesylate are attributed to its inhibition of proteases involved in inflammatory cascades, such as kallikrein and trypsin.[2][6] By inhibiting these enzymes, nafamostat can modulate pathways that lead to the production of inflammatory mediators.

Other Key Human Proteases

Nafamostat is also a potent inhibitor of human tryptase, an enzyme implicated in allergic inflammation.[3][10] Additionally, it inhibits transmembrane protease, serine 2 (TMPRSS2), a cell surface protease crucial for the activation of various viral envelope proteins.[2][11]

Quantitative Inhibitory Activity

The inhibitory potency of nafamostat mesylate against various proteases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) being key parameters.

| Target Enzyme | Assay Type | Cell Line/System | Substrate | Incubation Time | IC50 | Ki | Reference |

| Human Hepsin | Function assay | NS0 cells | Boc-QRR-AMC | 15 mins | 0.005 µM | - | [1] |

| HGFA | Function assay | Sf9 cells | Boc-QLR-AMC | 30 mins | 0.15 µM | 0.025 µM | [1] |

| Extrinsic Pathway (TF-F.VIIa) | Function assay | - | - | - | 0.1 µM | - | [1] |

| TF-F.VIIa complex | Function assay | - | - | - | 0.15 µM | 0.2 µM | [4] |

| ASIC3 currents | Electrophysiology | - | - | 24 h | ~2.5 mM | - | [1] |

| Human Tryptase | Kinetic assay | - | - | - | - | 95.3 pM | [10] |

| Matriptase | Enzymatic assay | - | - | - | Stoichiometric | - | [12] |

| Prostasin | Enzymatic assay | - | - | - | Less potent | - | [12] |

| HAT | Enzymatic assay | - | - | - | Weak | - | [12] |

Table 1: In Vitro Inhibitory Activity of Nafamostat Mesylate Against Human Proteases

Antiviral Activity: A Focus on SARS-CoV-2

The emergence of the COVID-19 pandemic highlighted the potent antiviral activity of nafamostat mesylate, particularly its ability to block the entry of SARS-CoV-2 into host cells.[13] This antiviral effect is primarily mediated through the inhibition of TMPRSS2.[11][14]

Mechanism of Viral Entry Inhibition

SARS-CoV-2 utilizes the angiotensin-converting enzyme 2 (ACE2) as a receptor for host cell attachment. Following binding, the viral spike (S) protein must be cleaved and activated by host proteases to facilitate membrane fusion and viral entry. TMPRSS2, expressed on the surface of lung epithelial cells, is a key protease responsible for this S protein priming.[15] By potently inhibiting TMPRSS2, nafamostat mesylate prevents this crucial activation step, thereby blocking viral entry.[14][16]

Quantitative Antiviral Potency

The antiviral efficacy of nafamostat mesylate against SARS-CoV-2 has been demonstrated in various in vitro models.

| Cell Line | Assay Type | Pre-treatment | EC50 | Reference |

| Calu-3 | Cytopathic effect (CPE) | Yes | 6.8–11.5 nM | [14] |

| Calu-3 | Cytopathic effect (CPE) | No | 3.16 µM | [14] |

| VeroE6/TMPRSS2 | Cytopathic effect (CPE) | Yes | 31.6 µM | [14] |

| VeroE6/TMPRSS2 | Cytopathic effect (CPE) | No | >100 µM | [14] |

| Human lung cell line | Viral replication | - | 0.0022 µM | [13] |

Table 2: In Vitro Antiviral Activity of Nafamostat Mesylate Against SARS-CoV-2

The data indicates that the antiviral potency of nafamostat is significantly enhanced with pre-treatment of cells, suggesting that its primary role is in blocking the initial viral entry step. The higher efficacy in Calu-3 cells, which endogenously express high levels of TMPRSS2, further supports the mechanism of TMPRSS2-dependent entry inhibition.[14][17]

Experimental Protocols

TMPRSS2 Inhibition Assay (Cell-Based)

This assay quantifies the ability of nafamostat mesylate to inhibit the enzymatic activity of TMPRSS2 on the surface of live cells.

-

Cell Culture: Human cell lines, such as HEK-293T, are transfected to express full-length TMPRSS2.

-

Inhibitor Incubation: The transfected cells are incubated with varying concentrations of nafamostat mesylate for a defined period.

-

Substrate Addition: A fluorogenic peptide substrate for TMPRSS2 (e.g., BOC-QAR-AMC) is added to the cells.

-

Signal Measurement: The cleavage of the substrate by active TMPRSS2 releases a fluorescent signal, which is measured using a fluorometer.

-

Data Analysis: The reduction in fluorescence in the presence of nafamostat mesylate, compared to a control, is used to determine the IC50 value.[11]

SARS-CoV-2 S Protein-Mediated Cell Fusion Assay

This assay specifically measures the inhibition of the fusion step of viral entry mediated by the SARS-CoV-2 spike protein.

-

Cell Lines: Two populations of cells are used:

-

Effector cells: Expressing the SARS-CoV-2 S protein and a component of a reporter system (e.g., one half of a split luciferase).

-

Target cells: Expressing the ACE2 receptor, TMPRSS2, and the other component of the reporter system.

-

-

Co-culture and Inhibition: The effector and target cells are co-cultured in the presence of varying concentrations of nafamostat mesylate.

-

Fusion and Reporter Activation: If cell fusion occurs, the two components of the reporter system are brought into proximity, generating a measurable signal (e.g., luminescence).

-

Signal Quantification: The signal intensity is quantified, and the reduction in signal in the presence of the inhibitor is used to determine its fusion-inhibiting potency.[14][16]

Visualizing the Pharmacodynamics of Nafamostat Mesylate

To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.

Figure 1: Mechanism of Action of Nafamostat Mesylate

References

- 1. selleckchem.com [selleckchem.com]

- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rpeptide.com [rpeptide.com]

- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nafamostat - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 8. Nafamostat mesilate reduces blood-foreign surface reactions similar to biocompatible materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of nafamostat mesilate on coagulation and fibrinolysis in hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]